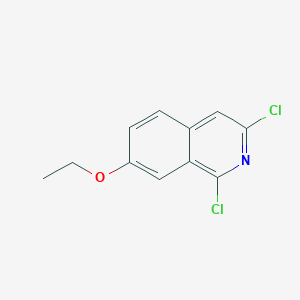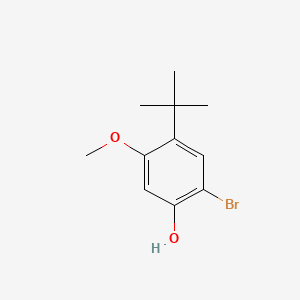![molecular formula C16H26N4 B13709119 3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline](/img/structure/B13709119.png)
3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline is a chemical compound with the molecular formula C11H17N3. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound features a piperazine ring substituted with a methyl group and an aniline moiety, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline typically involves the reaction of 4-methylpiperazine with aniline derivatives under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows for binding to various biological macromolecules, influencing their activity and leading to desired therapeutic effects. The compound’s ability to undergo substitution reactions also enables the modification of its structure to enhance its efficacy and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methyl-1-piperazinyl)aniline: Similar in structure but lacks the additional piperidyl group.
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: Contains a fluorine atom, which alters its chemical properties and reactivity.
3-Methoxy-4-(4-methyl-1-piperazinyl)aniline: Features a methoxy group, affecting its solubility and interaction with biological targets.
Uniqueness
3-[4-(4-Methyl-1-piperazinyl)-1-piperidyl]aniline is unique due to its dual piperazine and aniline functionalities, which provide a versatile platform for chemical modifications. This dual functionality enhances its utility in various applications, making it a valuable compound in both research and industrial contexts.
Propriétés
Formule moléculaire |
C16H26N4 |
|---|---|
Poids moléculaire |
274.40 g/mol |
Nom IUPAC |
3-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C16H26N4/c1-18-9-11-20(12-10-18)15-5-7-19(8-6-15)16-4-2-3-14(17)13-16/h2-4,13,15H,5-12,17H2,1H3 |
Clé InChI |
PQHKDELHAVTSLL-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2CCN(CC2)C3=CC=CC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















